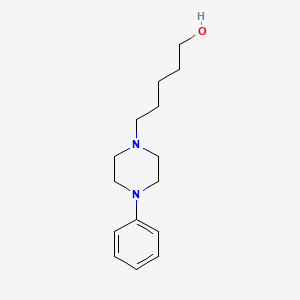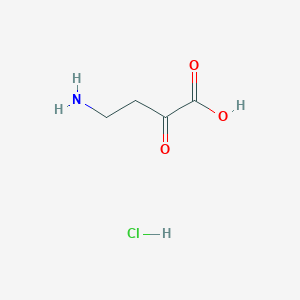![molecular formula C13H6Cl4N6 B14355923 7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine) CAS No. 90213-77-7](/img/structure/B14355923.png)
7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane is a synthetic organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The presence of chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Formation of Intermediates: The intermediate compounds are formed through a series of reactions, including halogenation and cyclization.
Final Coupling: The final step involves the coupling of two molecules of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with a methylene bridge to form Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane.
Industrial Production Methods
Industrial production methods for this compound may involve:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction rates and improve yields.
Catalytic Processes: The use of catalysts such as palladium or copper can facilitate the coupling reactions and enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can have enhanced biological activities and different chemical properties.
科学研究应用
Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane has several scientific research applications:
Medicinal Chemistry: It is used in the design and development of new drugs, particularly for its potential anticancer and antiviral activities
Biological Studies: The compound is used to study the mechanisms of action of various biological pathways, including apoptosis and cell cycle regulation.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane involves:
相似化合物的比较
Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another pyrrolopyrimidine derivative with similar chemical properties.
7H-Pyrrolo[2,3-d]pyrimidine: A core structure in many biologically active compounds.
Uniqueness
Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane is unique due to its bis-substituted structure, which enhances its reactivity and potential for forming complex derivatives. This structural feature also contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry and drug development.
属性
CAS 编号 |
90213-77-7 |
|---|---|
分子式 |
C13H6Cl4N6 |
分子量 |
388.0 g/mol |
IUPAC 名称 |
2,4-dichloro-7-[(2,4-dichloropyrrolo[2,3-d]pyrimidin-7-yl)methyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H6Cl4N6/c14-8-6-1-3-22(10(6)20-12(16)18-8)5-23-4-2-7-9(15)19-13(17)21-11(7)23/h1-4H,5H2 |
InChI 键 |
QBLXHSSZXNWGCY-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C2=C1C(=NC(=N2)Cl)Cl)CN3C=CC4=C3N=C(N=C4Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
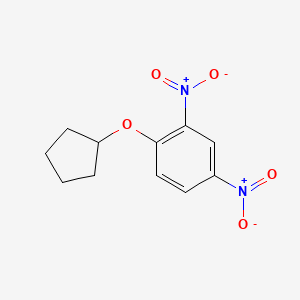
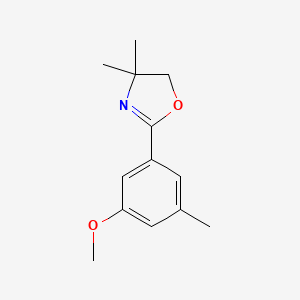
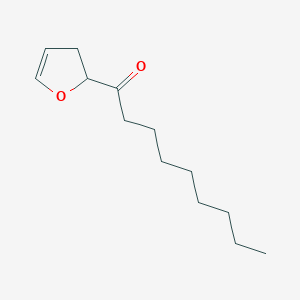
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
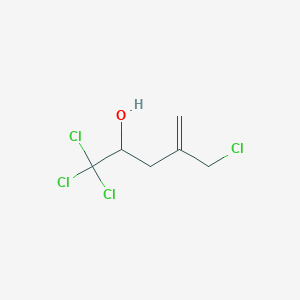
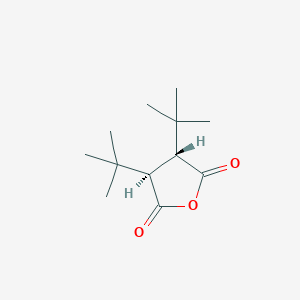
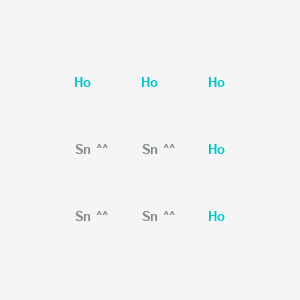
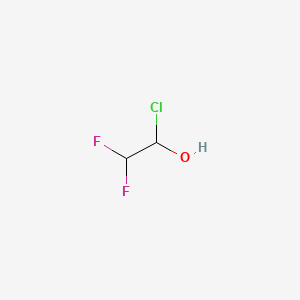
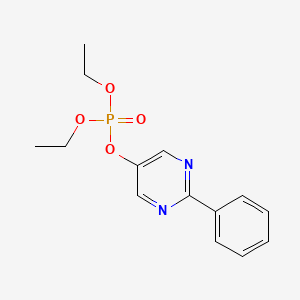
![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)
